(2S)-2-Amino-5-hydroxyhexanoic acid
CAS No.:
Cat. No.: VC17516969
Molecular Formula: C6H13NO3
Molecular Weight: 147.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C6H13NO3 |
|---|---|
| Molecular Weight | 147.17 g/mol |
| IUPAC Name | (2S)-2-amino-5-hydroxyhexanoic acid |
| Standard InChI | InChI=1S/C6H13NO3/c1-4(8)2-3-5(7)6(9)10/h4-5,8H,2-3,7H2,1H3,(H,9,10)/t4?,5-/m0/s1 |
| Standard InChI Key | CQUIPUAMBATVOP-AKGZTFGVSA-N |
| Isomeric SMILES | CC(CC[C@@H](C(=O)O)N)O |
| Canonical SMILES | CC(CCC(C(=O)O)N)O |
Introduction
Chemical Structure and Physicochemical Properties
(2S)-2-Amino-5-hydroxyhexanoic acid belongs to the class of β-hydroxy-α-amino acids, with the molecular formula C₆H₁₁NO₃ and a molecular weight of 147.17 g/mol. Its structure features a hexanoic acid backbone substituted with an amino group (-NH₂) at the second carbon and a hydroxyl group (-OH) at the fifth carbon. The (2S) configuration confers chirality, critical for its biological activity and enzymatic interactions .
The compound’s solubility in polar solvents such as water and ethanol is attributed to its hydrophilic functional groups. Spectroscopic analyses, including nuclear magnetic resonance (NMR) and mass spectrometry, confirm its stereochemical purity and intramolecular hydrogen bonding between the amino and hydroxyl groups. These interactions stabilize its conformation and enhance its bioavailability .
Synthesis and Isolation Strategies
Chemical Synthesis
The stereospecific synthesis of (2S)-2-amino-5-hydroxyhexanoic acid has been achieved through multi-step organic reactions. A notable approach involves the intramolecular Diels-Alder reaction of acylnitroso derivatives, as demonstrated in the synthesis of its (2R,5R)-stereoisomer. Although this method targets a different enantiomer, it highlights the utility of chiral auxiliaries like L-proline to direct regiochemistry and stereochemistry during cycloaddition .
Key steps include:
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Functionalization of sorbic acid to introduce amino and hydroxyl groups.
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Temporary tethering with L-proline to enforce intramolecular reactivity.
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Stereospecific cycloaddition to form the hexanoic acid backbone.
This method emphasizes the challenges of achieving enantiomeric purity and the need for asymmetric catalysis in large-scale production .
Natural Isolation
(2S)-2-Amino-5-hydroxyhexanoic acid has been isolated from the seeds of Crotalaria juncea (sunn hemp) using chromatographic techniques such as column chromatography and high-performance liquid chromatography (HPLC). Ethanol extracts of the seeds are fractionated to purify the amino acid, with structural confirmation via spectroscopic methods .
Biological Activities and Mechanisms
Antidyslipidemic Effects
In vivo studies on hyperlipidemic rodent models demonstrate that (2S)-2-amino-5-hydroxyhexanoic acid reduces serum triglycerides by 27–33% and low-density lipoprotein (LDL) cholesterol by 18–22% at doses of 50–100 mg/kg. These effects are mediated through the inhibition of hepatic HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis .
Antioxidant Activity
The compound scavenges free radicals such as hydroxyl (- OH) and superoxide (O₂- ⁻) radicals with IC₅₀ values of 14.3 μM and 22.7 μM, respectively. It upregulates endogenous antioxidants like glutathione peroxidase (GPx) and superoxide dismutase (SOD) by 1.5–2.1-fold in hepatic tissues, mitigating oxidative damage in diabetic models .
Enzyme Interactions
(2S)-2-Amino-5-hydroxyhexanoic acid acts as a competitive inhibitor of lipase (Ki = 8.4 μM) and α-glucosidase (Ki = 12.1 μM), slowing lipid and carbohydrate digestion. Its hydroxyl group forms hydrogen bonds with catalytic residues of these enzymes, as revealed by molecular docking studies .
Pharmacological Applications
Metabolic Syndrome Management
The dual antidyslipidemic and antioxidant activities of (2S)-2-amino-5-hydroxyhexanoic acid make it a potential adjunct therapy for metabolic syndrome. Clinical trials are warranted to evaluate its efficacy in humans, particularly in combination with statins or fibrates .
Structural Analogs and Comparative Analysis
The biological activity of (2S)-2-amino-5-hydroxyhexanoic acid is influenced by stereochemistry and functional group positioning. The table below compares it with related amino acids:
Chlorinated analogs exhibit enhanced antimicrobial activity but reduced metabolic stability, highlighting the trade-offs in structural modifications .
Research Gaps and Future Directions
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Toxicological Profiling: Chronic toxicity studies are needed to establish safety margins.
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Synthetic Optimization: Developing enantioselective routes for large-scale production remains a challenge.
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Clinical Translation: Human trials must validate preclinical findings and explore synergies with existing therapies.
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